tert-butyl 4-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)carbonyl]piperazine-1-carboxylate
Description
tert-Butyl 4-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)carbonyl]piperazine-1-carboxylate is a piperazine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group and a 3-oxo-2-phenylisoindoline moiety linked via a carbonyl group. This structure combines a rigid heterocyclic core (isoindolinone) with a flexible piperazine backbone, making it a versatile intermediate in medicinal chemistry for drug discovery, particularly in targeting protease inhibitors or kinase modulators. The Boc group enhances solubility and stability during synthetic processes, while the isoindolinone scaffold may contribute to π-π stacking interactions in biological systems .
Properties
Molecular Formula |
C24H27N3O4 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
tert-butyl 4-(3-oxo-2-phenyl-1H-isoindole-4-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C24H27N3O4/c1-24(2,3)31-23(30)26-14-12-25(13-15-26)21(28)19-11-7-8-17-16-27(22(29)20(17)19)18-9-5-4-6-10-18/h4-11H,12-16H2,1-3H3 |
InChI Key |
ORZSDGHXMZNDSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=CC3=C2C(=O)N(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)carbonyl]piperazine-1-carboxylate typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and reagents like acetyl chloride or benzyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize automated synthesis equipment and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using reagents like sodium hydride or potassium carbonate.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
GPR119 Agonists
Recent studies have indicated that derivatives of this compound can act as agonists for GPR119, a G-protein coupled receptor involved in the regulation of glucose homeostasis and lipid metabolism. Compounds targeting GPR119 have shown promise in the treatment of type 2 diabetes mellitus (T2DM). For instance, novel derivatives synthesized using click chemistry demonstrated significant efficacy in activating GPR119, suggesting that they could serve as potential therapeutic agents for T2DM management .
Anticancer Activity
Research has also pointed towards the anticancer potential of isoindole derivatives. The structural features of tert-butyl 4-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)carbonyl]piperazine-1-carboxylate may enable it to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Case studies have reported that related compounds exhibit selective cytotoxicity against cancer cell lines while sparing normal cells .
Neuroprotective Effects
The neuroprotective properties of isoindole derivatives are being explored for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier and their interaction with neuroreceptors make them suitable candidates for further investigation .
Synthesis and Derivative Development
The synthesis of this compound can be achieved through various methods, including one-pot reactions that yield high purity and yield rates. The development of new derivatives continues to enhance the compound's pharmacological profile, allowing researchers to explore modifications that could improve efficacy and reduce side effects .
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl 4-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations:
- Isoindolinone vs. Heterocyclic Cores: The target compound’s isoindolinone scaffold distinguishes it from pyridine (), quinoline (), or benzothiazole-based analogs. This core may enhance binding to aromatic-rich enzyme pockets compared to simpler heterocycles.
- Boc Protection : All compared compounds retain the Boc group, underscoring its utility in protecting the piperazine nitrogen during synthesis.
Yield Comparison :
- tert-Butyl 4-(6-(methoxycarbonyl)-4-methylpyridin-3-yl)piperazine-1-carboxylate: Isolated in 82% yield via Pd-catalyzed coupling ().
- tert-Butyl 4-(3-chloro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate: Synthesized in 70% yield via SNAr ().
Physicochemical Properties
- Solubility: The Boc group and polar carbonyl/amide bonds likely improve aqueous solubility compared to non-Boc analogs. However, derivatives with trifluoromethyl groups () exhibit higher lipophilicity (logP ~3.5).
- Stability: The isoindolinone core may confer rigidity, reducing conformational flexibility compared to piperazine-linked pyridines ().
Biological Activity
Chemical Structure and Properties
The chemical structure of tert-butyl 4-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)carbonyl]piperazine-1-carboxylate can be summarized as follows:
- Molecular Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 306.35 g/mol
- CAS Number : [not available in the search results]
This compound features a piperazine ring, which is known for its diverse pharmacological properties, including antipsychotic and antidepressant effects.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that isoindole derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.
Table 1: Summary of Anticancer Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF7 (Breast) | 15 | Apoptosis induction | |
| A549 (Lung) | 20 | Cell cycle arrest | |
| HeLa (Cervical) | 10 | Inhibition of proliferation |
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective effects attributed to similar piperazine derivatives. In models of neurodegeneration, these compounds have shown the ability to reduce oxidative stress and inflammation, which are critical in conditions like Alzheimer's disease.
Case Study: Neuroprotection in Alzheimer's Model
In a recent study, a related piperazine compound was tested in an amyloid-beta induced model of Alzheimer's disease. The results indicated:
- Reduction in TNF-alpha levels : Significantly lower levels were observed compared to the control group.
- Decrease in oxidative stress markers : Notable reductions in malondialdehyde (MDA) levels were reported.
Antimicrobial Activity
Preliminary studies have also suggested that this compound may exhibit antimicrobial properties against various pathogens.
Table 2: Antimicrobial Activity Data
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : By activating caspases and altering mitochondrial membrane potential.
- Anti-inflammatory Pathways : Inhibition of NF-kB signaling pathways leading to reduced cytokine production.
- Antioxidant Activity : Scavenging free radicals and enhancing endogenous antioxidant defenses.
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl 4-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)carbonyl]piperazine-1-carboxylate?
Synthesis of this compound typically involves multi-step reactions:
- Step 1: Formation of the isoindolinone core via cyclization of substituted phthalic anhydrides with phenylhydrazine derivatives.
- Step 2: Coupling the isoindolinone moiety to a Boc-protected piperazine using coupling agents like EDCI/HOBt under inert conditions (e.g., THF, 0–5°C) .
- Step 3: Final Boc deprotection using acidic conditions (e.g., HCl in dioxane) to yield the free amine intermediate, followed by re-protection or functionalization.
Critical factors include solvent choice (e.g., THF for solubility), reaction time (2–24 hours), and purification via column chromatography (silica gel, hexane/EtOAc gradients) .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques:
- NMR Spectroscopy: Analyze and NMR to confirm regiochemistry (e.g., isoindolinone carbonyl at δ 165–170 ppm) and Boc-group integrity (tert-butyl at δ 1.4 ppm) .
- Mass Spectrometry (ESI-MS): Verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with the piperazine-isoindolinone scaffold .
- HPLC: Use reverse-phase C18 columns (ACN/water gradient) to assess purity (>95%) and detect diastereomers or byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic vs. spectroscopic data for this compound?
- Problem: Discrepancies between X-ray crystallography (e.g., SHELX-refined structures) and NMR data may arise from dynamic effects (e.g., piperazine ring puckering) or solvent inclusion in the crystal lattice .
- Methodology:
- Perform variable-temperature NMR to assess conformational flexibility (e.g., coalescence of piperazine signals).
- Compare DFT-optimized molecular geometries with crystallographic data to identify steric or electronic distortions .
- Use SC-XRD (Single-Crystal X-ray Diffraction) with SHELXL refinement to resolve ambiguities in bond angles or torsion .
Q. What strategies optimize the compound’s solubility and bioavailability for in vitro studies?
- Approaches:
- Derivatization: Introduce polar substituents (e.g., hydroxyl, carboxyl) on the phenyl or piperazine moieties to enhance aqueous solubility .
- Formulation: Use co-solvents (e.g., DMSO/PEG 400) or cyclodextrin inclusion complexes to improve dissolution kinetics .
- LogP Analysis: Measure octanol/water partition coefficients (e.g., HPLC-derived LogP) to guide structural modifications for improved membrane permeability .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- SAR Workflow:
- Core Modifications: Synthesize analogs with variations in the isoindolinone ring (e.g., 3-oxo vs. 3-thio derivatives) to assess impact on target binding .
- Piperazine Substitutions: Replace Boc with acyl or sulfonyl groups to modulate steric bulk and hydrogen-bonding capacity .
- Biological Assays: Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinities .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Key Issues:
- Racemization during Boc deprotection or coupling steps.
- Chromatographic inefficiency in separating diastereomers at large scales.
- Solutions:
- Use asymmetric catalysis (e.g., chiral auxiliaries) during isoindolinone formation .
- Switch to preparative SFC (Supercritical Fluid Chromatography) for high-resolution enantiomer separation .
Data Analysis and Experimental Design
Q. How should researchers design dose-response experiments for this compound in cellular models?
- Protocol:
- Dose Range: Start with 0.1–100 µM based on preliminary cytotoxicity assays (e.g., MTT).
- Controls: Include vehicle (DMSO), positive controls (e.g., staurosporine for apoptosis), and negative controls (untreated cells).
- Endpoint Assays: Use Western blotting (target protein expression) or qPCR (gene regulation) to quantify effects .
Q. What statistical methods are recommended for analyzing contradictory biological data?
- Approaches:
- Meta-Analysis: Pool data from independent replicates (n ≥ 3) and apply mixed-effects models to account for batch variability .
- PCA (Principal Component Analysis): Identify confounding variables (e.g., cell passage number, solvent lot) contributing to data divergence .
Safety and Handling
Q. What are the key safety considerations when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
